molecular formula C20H25N5O2S B2969447 2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide CAS No. 2319835-81-7

2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide

Numéro de catalogue: B2969447
Numéro CAS: 2319835-81-7
Poids moléculaire: 399.51
Clé InChI: MOIMJXXDIBDZQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide is a synthetic small molecule characterized by a pyrazolo[4,3-d]pyrimidinone core. Key structural features include:

  • Isopentyl substitution at the 6-position of the bicyclic scaffold.
  • Methyl group at the 2-position.
  • Thioether linkage connecting the pyrazolo-pyrimidinone moiety to an acetamide side chain.
  • N-methyl-N-phenyl substitution on the acetamide group.

Propriétés

IUPAC Name

N-methyl-2-[2-methyl-6-(3-methylbutyl)-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-14(2)10-11-25-19(27)18-16(12-23(3)22-18)21-20(25)28-13-17(26)24(4)15-8-6-5-7-9-15/h5-9,12,14H,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIMJXXDIBDZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=NN(C=C2N=C1SCC(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide is a complex organic molecule with potential pharmacological applications. Its unique structure, which combines a thioether linkage with a pyrazolopyrimidine moiety, suggests various biological activities that warrant investigation.

Chemical Structure and Properties

This compound has a molecular formula of C18H24N4OSC_{18}H_{24}N_4OS and a molecular weight of approximately 425.55 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.

Pharmacological Potential

Research indicates that compounds with similar structures to this thioether-linked pyrazolopyrimidine exhibit notable biological activities, particularly in anti-inflammatory and antiviral contexts. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown significant inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.

Table 1: Biological Activity Comparison of Similar Compounds

CompoundActivity TypeIC50 (µM)
Compound ACOX-2 Inhibition0.04 ± 0.01
Compound BAnti-inflammatory11.60
Compound CAntiviral (HIV)-

Anti-inflammatory Effects

A study on related pyrimidine derivatives demonstrated their ability to suppress COX-2 activity effectively. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, indicating that 2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide could exhibit similar properties if tested.

Antiviral Activity

In the realm of antiviral research, pyrazolo[4,3-d]pyrimidine derivatives have shown promising results against several viruses, including HIV and herpes simplex virus type 1 (HSV-1). The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance antiviral efficacy.

In Vitro Studies

Recent in vitro studies have evaluated the biological activity of related pyrazolo compounds against various cell lines. For example, one study reported that certain derivatives demonstrated significant cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells.

Animal Model Studies

Animal model studies have indicated that compounds similar to 2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide can alleviate symptoms of inflammation and pain in models of arthritis and other inflammatory diseases. These findings suggest potential therapeutic applications in managing chronic inflammatory conditions.

Comparaison Avec Des Composés Similaires

N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

  • Substituent differences :
    • 6-position : Isobutyl (vs. isopentyl in the target compound).
    • Acetamide group : N-(5-chloro-2-methoxyphenyl) (vs. N-methyl-N-phenyl).
  • The chloro-methoxyphenyl group introduces electronegativity, possibly influencing π-π stacking or solubility.

N-(3-fluorophenyl)-2-({6-[(4-fluorophenyl)methyl]-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

  • Substituent differences :
    • 6-position : 4-fluorobenzyl (vs. isopentyl).
    • Acetamide group : N-(3-fluorophenyl) (vs. N-methyl-N-phenyl).
  • The mono-fluorophenyl acetamide may affect target selectivity compared to the target compound’s dimethylated phenyl group.

N-(4-bromophenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

  • Substituent differences :
    • Core modification : 5,7-dioxo (vs. 7-oxo in the target compound).
    • 6-position : 4-fluorobenzyl (vs. isopentyl).
    • Acetamide group : N-(4-bromophenyl) (vs. N-methyl-N-phenyl).
  • Impact: The additional 5-oxo group may enhance hydrogen-bonding capacity.

Physicochemical and Computational Property Comparison

Table 1 summarizes key properties derived from computational data :

Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors XlogP Topological Polar Surface Area (Ų)
Target Compound C₂₃H₂₇N₅O₂S 437.56 1 5 3.2* 87.5*
N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide C₂₁H₂₃ClN₆O₃S 474.97 2 7 3.8* 108.0*
N-(3-fluorophenyl)-2-({6-[(4-fluorophenyl)methyl]-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide C₂₁H₁₇F₂N₅O₂S 441.46 1 6 3.5* 98.0*
N-(4-bromophenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide C₂₂H₁₉BrFN₅O₃S 556.44 1 7 4.1* 116.0*

*Estimated values based on structural analogs.

Key Observations :

  • Hydrophobicity (XlogP) : The target compound (XlogP ~3.2) is less hydrophobic than the bromophenyl analog (XlogP ~4.1), which may translate to better aqueous solubility .
  • Hydrogen-Bonding: All analogs have 1–2 hydrogen bond donors, suggesting moderate interactions with polar targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.